1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-16-8-6-15(7-9-16)21-18(23)17-11-22(12-20-17)10-13-2-4-14(19)5-3-13/h2-9,11-12H,10,19H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXBYQCWWCNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, a member of the imidazole derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which enables it to interact with various biological targets, making it a candidate for therapeutic applications.
Molecular Structure
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FUXNHSHVMUCNJK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. This compound has shown promise as an enzyme inhibitor, which can lead to various therapeutic effects such as anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by interacting with cellular signaling pathways. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are linked to its ability to modulate inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .
Antiviral Potential
Recent investigations into the antiviral properties of imidazole derivatives have revealed that they may inhibit viral replication. Compounds structurally similar to this compound have shown efficacy against various viruses, including those responsible for respiratory infections .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of various imidazole derivatives, including this compound, against human cancer cell lines. The findings indicated that this compound exhibited a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cancer type .
Anti-inflammatory Mechanism Investigation
Another research effort focused on the anti-inflammatory mechanisms of this compound. The study utilized a murine model of inflammation and found that treatment with the compound significantly decreased edema and inflammatory marker levels compared to control groups .
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group
- 1-(4-Aminobenzyl)-N-(2,4-Difluorophenyl)-1H-Imidazole-4-Carboxamide (REF: 10-F674344): Key Difference: The 4-methoxyphenyl group is replaced with a 2,4-difluorophenyl moiety. Impact: Fluorine substituents increase electronegativity and metabolic stability due to reduced susceptibility to oxidative metabolism . Application: Fluorinated analogs are often explored for enhanced bioavailability in drug discovery.
- 1-(4-Aminobenzyl)-N-(2,4-Dimethylphenyl)-1H-Imidazole-4-Carboxamide (REF: 10-F697662): Key Difference: Methyl groups at positions 2 and 4 on the phenyl ring introduce steric bulk and lipophilicity. Impact: Increased lipophilicity may improve membrane permeability but reduce solubility .
Core Heterocycle Modifications
- 2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]Imidazole-5-Carboxamide (): Key Difference: The imidazole core is replaced with a benzimidazole ring, and a propyl chain is added at position 1.
- N-[4-(Dimethylamino)Phenyl]Methyl-1H-Imidazole-1-Carboxamide (): Key Difference: The 4-aminobenzyl group is replaced with a dimethylaminophenylmethyl group. Impact: The dimethylamino group increases lipophilicity and basicity, which could alter pharmacokinetic properties such as tissue distribution .
Pharmacophore and Binding Interactions
- X77 (Co-Crystallized Ligand) (): Structure: N-(4-tert-Butylphenyl)-N-[(1R)-2-(Cyclohexylamino)-2-Oxo-1-(Pyridine-3-Yl)Ethyl]-1H-Imidazole-4-Carboxamide. Comparison: Both X77 and the target compound share an imidazole-carboxamide backbone. Binding Data: X77 forms four hydrogen bonds (Asn142, Gly143, His163, Glu166) with a binding score of −8.05 kcal/mol. The target compound’s 4-aminobenzyl group may engage in additional hydrogen bonding (e.g., with polar residues like Ser144) due to its primary amine functionality .
Preparation Methods
Synthetic Strategy Overview
The preparation of 1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically follows a multi-step synthetic route:
- Formation of the imidazole core : The imidazole ring is constructed first, often via condensation reactions involving amidines, α-haloketones, or other suitable precursors.
- Introduction of the benzyl substituent : The 1-position of the imidazole is alkylated with a 4-aminobenzyl moiety, usually through nucleophilic substitution or reductive amination.
- Carboxamide coupling : The 4-position of the imidazole ring is functionalized with a carboxamide group linked to a 4-methoxyphenyl substituent, typically via amide bond formation using coupling agents.
This stepwise approach ensures regioselective substitution and structural integrity of the imidazole ring.
Detailed Preparation Methods
Imidazole Ring Synthesis
Recent advances in imidazole synthesis provide several efficient routes compatible with diverse substituents:
Cyclization of α-azidoenones with imidamides : Heating NBoc-imidamides with α-azidoenones in acetonitrile at elevated temperatures (~120 °C) yields substituted imidazoles without catalysts. This method tolerates aromatic substituents and esters, enabling installation of functional groups at C-4 and C-5 positions.
Metal-free nitrile-based synthesis : Reaction of α-azidoenones with substituted nitriles under thermal or microwave conditions affords tri-substituted NH-imidazoles. This approach allows functional group tolerance including vinyl and aryl halides.
Triazole ring opening with nitriles : BF3·Et2O-promoted reaction of triazoles and nitriles generates sulphone-protected imidazoles with substitution at C-2 and C-4 positions, proceeding via diazo-imine and nitrilium intermediates.
Amidoxime and enone condensation : Iron-catalyzed reactions between amidoximes and enones produce NH-imidazoles substituted at C-4, suitable for introducing amino functionalities.
These methods provide flexibility for synthesizing the imidazole core with substituents compatible with the target compound.
Introduction of the 4-Aminobenzyl Group at N-1
Nucleophilic substitution or reductive amination : The 1-position of the imidazole can be alkylated using 4-nitrobenzyl halides followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding the 4-aminobenzyl substituent.
Direct amination strategies : Alternatively, gold-catalyzed nitrene transfer reactions with N-iminylsulphilimine reagents have been reported to introduce amino substituents at the imidazole ring, which may be adapted for the benzyl amino group installation.
Formation of the N-(4-methoxyphenyl) Carboxamide
Amide bond formation : Coupling of the imidazole-4-carboxylic acid derivative with 4-methoxyaniline is commonly achieved using peptide coupling agents such as HATU, DCC, or EDCI in the presence of catalytic DMAP. The reaction is conducted in anhydrous solvents like DMF or dichloromethane at controlled temperatures (0–5 °C) to minimize side reactions and maximize yield.
Purification : The product is purified using preparative high-performance liquid chromatography (HPLC) or gradient silica gel chromatography (ethyl acetate/hexane) to remove byproducts and achieve high purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imidazole ring formation | NBoc-imidamide + α-azidoenone, MeCN, 120 °C | Catalyst-free, tolerates aromatic substituents |
| N-1 alkylation | 4-nitrobenzyl halide, base, solvent | Followed by catalytic hydrogenation to amine |
| Amide coupling | 4-methoxyaniline, HATU/DCC, DMAP, DMF, 0–5 °C | Controlled temperature to avoid imidazole degradation |
| Purification | Preparative HPLC or silica gel chromatography | Ensures high purity and removal of side products |
Challenges and Solutions in Synthesis
Steric hindrance during amide coupling : The presence of substituents on the benzyl group can reduce coupling efficiency. Use of efficient coupling agents like HATU and catalytic DMAP improves yield.
Imidazole ring stability : The imidazole ring can be sensitive to acidic conditions; thus, reactions are performed in anhydrous, neutral to slightly basic media at low temperatures.
Purification complexity : Byproducts from coupling and alkylation steps require advanced chromatographic techniques for separation.
Analytical Characterization Supporting Synthesis
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns; methoxy protons typically appear as singlets near δ 3.8 ppm, and imidazole protons resonate between δ 7.2–8.1 ppm.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and molecular formula, e.g., expected [M+H]^+ ion for the compound matches calculated values.
Fourier Transform Infrared Spectroscopy (FTIR) : Identifies amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹), confirming functional groups.
Summary Table of Key Preparation Steps
| Preparation Stage | Methodology/Reaction Type | Key Reagents | Reaction Conditions | Outcome/Notes |
|---|---|---|---|---|
| Imidazole ring synthesis | Cyclization of NBoc-imidamides with α-azidoenones | NBoc-imidamide, α-azidoenone | MeCN, 120 °C, catalyst-free | Substituted imidazole core formation |
| N-1 Position substitution | Alkylation via nucleophilic substitution | 4-nitrobenzyl halide, base | Room temp to mild heating | Introduction of 4-nitrobenzyl group |
| Amino group formation | Catalytic hydrogenation | H2, Pd/C catalyst | Ambient temperature | Reduction of nitro to amino group |
| Carboxamide formation | Amide coupling | 4-methoxyaniline, HATU, DMAP | 0–5 °C, anhydrous DMF | Formation of N-(4-methoxyphenyl) carboxamide |
| Purification | Chromatography | Preparative HPLC or silica gel | Gradient elution | High purity final compound |
Research Findings and Practical Implications
The synthetic routes described provide moderate to high yields with good regioselectivity and functional group tolerance.
The use of modern coupling agents and mild reaction conditions minimizes side reactions and degradation of the imidazole core.
Advanced synthetic methodologies, including metal-catalyzed and metal-free protocols, expand the scope for introducing diverse substituents on the imidazole ring, facilitating the preparation of analogues for medicinal chemistry research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
